Product packaging for Cyclohexylhydrazine dihydrochloride(Cat. No.:CAS No. 936338-86-2)

Cyclohexylhydrazine dihydrochloride

Cat. No.: B1462822
CAS No.: 936338-86-2
M. Wt: 187.11 g/mol
InChI Key: OASMNUIVJWKRRP-UHFFFAOYSA-N
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Description

Cyclohexylhydrazine dihydrochloride (C₆H₁₆Cl₂N₂; molecular weight: 187.11 g/mol) is a dihydrochloride salt of cyclohexylhydrazine, characterized by two hydrochloric acid molecules bound to the hydrazine group. It is a white crystalline solid with a purity of ≥95% and a CAS number of 936338-86-2 . Unlike its monohydrochloride counterpart (CAS 24214-73-1; molecular weight: 150.65 g/mol), which contains a single HCl molecule, the dihydrochloride form exhibits distinct solubility and stability profiles due to its higher chloride content . Its primary applications include organic synthesis, particularly in photocatalyzed C–H functionalization reactions, where it serves as a nitrogen source .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N2 B1462822 Cyclohexylhydrazine dihydrochloride CAS No. 936338-86-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASMNUIVJWKRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Reaction of Cyclohexylamine with Chloramine

The primary and most documented method for preparing cyclohexylhydrazine dihydrochloride involves the reaction of cyclohexylamine with gaseous chloramine. This method was extensively described in a US patent (US2806851A) and involves the following key steps:

  • Chloramine Generation: Chloramine is produced by introducing gaseous chlorine axially into an open tube while simultaneously introducing an excess of anhydrous ammonia through multiple orifices surrounding the chlorine inlet. The tube is packed with Pyrex glass wool to filter out ammonium chloride, resulting in an effluent gas mixture of ammonia, chloramine, and nitrogen.

  • Reaction with Cyclohexylamine: Purified cyclohexylamine is placed in a gas bubbler connected to the chloramine generator. The apparatus is flushed with nitrogen to remove air. Chloramine gas is then bubbled through the cyclohexylamine at controlled temperatures (21-27 °C) for a predetermined time (e.g., 2 hours).

  • Formation of Cyclohexylhydrazine: During the reaction, cyclohexylamine hydrochloride precipitates as a white crystalline solid, which is filtered off. The filtrate contains cyclohexylamine with dissolved cyclohexylhydrazine.

  • Isolation of Cyclohexylhydrazine: The filtrate is distilled under a nitrogen atmosphere to separate unreacted cyclohexylamine from cyclohexylhydrazine. The residue, a yellow viscous liquid that solidifies at about 10 °C, is treated with dilute hydrochloric acid to obtain cyclohexylhydrazine hydrochloride crystals.

  • Conversion to Dihydrochloride Salt: Further treatment with hydrochloric acid in absolute alcohol followed by recrystallization yields this compound.

Reaction Summary

$$
\text{Cyclohexylamine} + \text{Chloramine} \rightarrow \text{Cyclohexylhydrazine} + \text{Cyclohexylamine hydrochloride}
$$

The cyclohexylamine hydrochloride precipitates out, facilitating separation.

Table 1: Effect of Chloramine Concentration and Reaction Time on Cyclohexylhydrazine Yield

Initial Chloramine Concentration (mol/L) Reaction Time (hours) Cyclohexylhydrazine Yield (%)
High < 0.3 Lower yield
Lower < 0.3 Higher yield

Note: The yield of cyclohexylhydrazine increases with decreasing initial chloramine concentration, and the reaction completes in less than approximately 0.3 hours.

Alternative Synthesis Routes and Scale-Up Considerations

While the chloramine method is classical, more recent developments focus on safer, scalable syntheses of cyclohexylhydrazine derivatives, which can be adapted for dihydrochloride salt preparation.

  • Three-Step Synthesis via Cyclohexanone: A process involving condensation of cyclohexanone with tert-butyl carbazate, followed by reduction with borane-THF, and subsequent hydrolysis and derivatization with methanesulfonic acid has been reported for cyclohexylhydrazine dimethanesulfonate, a related hydrazine salt. This method is mild, high-yielding, and suitable for scale-up.

  • Reaction Calorimetry Insights: The hydrolysis and acid addition steps occur in two discrete stages requiring two equivalents of methanesulfonic acid, with a significant exothermic heat release (57.7 kJ/kg), indicating the need for controlled reaction conditions during scale-up.

Though this method targets the dimethanesulfonate salt, the principles of hydrazine formation and salt derivatization are relevant to this compound preparation.

Analytical and Physical Data Supporting Preparation

  • Melting Points: Cyclohexylamine hydrochloride precipitate melts at 206-207 °C, while cyclohexylhydrazine hydrochloride melts at 107-110 °C. The isolated this compound typically shows melting points consistent with literature values (~96-102 °C for intermediate forms, with final salt closer to reported values).

  • Solubility: The dihydrochloride salt is generally soluble in polar solvents such as ethanol and benzene but insoluble in water and ether in its intermediate forms.

  • Purity Confirmation: Formation of benzylidenecyclohexylhydrazone by reaction with benzaldehyde and hydrochloric acid confirms the identity and purity of cyclohexylhydrazine derivatives, with melting points matching literature values (around 183-184 °C).

Summary Table of Preparation Steps and Conditions

Step Conditions/Details Outcome
Chloramine generation Gaseous chlorine + anhydrous ammonia, Pyrex wool filter Mixture of chloramine, ammonia, nitrogen
Reaction with cyclohexylamine 21-27 °C, bubbling chloramine gas for ~2 hours Formation of cyclohexylhydrazine + precipitate of cyclohexylamine hydrochloride
Filtration Removal of white crystalline cyclohexylamine hydrochloride Purified filtrate containing cyclohexylhydrazine
Fractional distillation Under dry nitrogen atmosphere, 134 °C initial fraction Separation of cyclohexylamine and cyclohexylhydrazine
Acid treatment and crystallization Dilute hydrochloric acid, extraction, evaporation Isolation of cyclohexylhydrazine hydrochloride crystals
Conversion to dihydrochloride Treatment with concentrated hydrochloric acid in alcohol Formation of this compound salt

Chemical Reactions Analysis

Condensation Reactions

Cyclohexylhydrazine dihydrochloride reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example, condensation with benzaldehyde produces benzylidenecyclohexylhydrazone (m.p. 183°C) :
C6H11NHNH2+C6H5CHOC6H11NHN CHC6H5+H2O\text{C}_6\text{H}_{11}\text{NHNH}_2+\text{C}_6\text{H}_5\text{CHO}\rightarrow \text{C}_6\text{H}_{11}\text{NHN CHC}_6\text{H}_5+\text{H}_2\text{O}
This reaction is pivotal in synthesizing Schiff bases for coordination chemistry and bioactive molecules .

Cyclization Reactions

Under acidic conditions, this compound undergoes cyclization to form pyrazolidine derivatives . For instance, reaction with β-ketoesters yields 5-membered heterocycles:
C6H11NHNH2+RCOCOOR C6H11NNC R COOR \text{C}_6\text{H}_{11}\text{NHNH}_2+\text{RCOCOOR }\rightarrow \text{C}_6\text{H}_{11}\text{N}-\text{N}-\text{C R COOR }
These products serve as intermediates in drug discovery, particularly for antimicrobial agents .

Oxidation Reactions

Oxidation with iodine or hydrogen peroxide converts this compound into cyclohexyl diazenium diions (C6H11N2+\text{C}_6\text{H}_{11}\text{N}_2^+), which are reactive intermediates in azo coupling reactions:
C6H11NHNH2I2C6H11N2++2I+2H+\text{C}_6\text{H}_{11}\text{NHNH}_2\xrightarrow{\text{I}_2}\text{C}_6\text{H}_{11}\text{N}_2^++2\text{I}^-+2\text{H}^+
These species are utilized in dye synthesis and polymer chemistry .

Nucleophilic Substitution

The compound acts as a nucleophile in SN₂ reactions. For example, it displaces chloride in alkyl halides to form N-alkylcyclohexylhydrazines :
C6H11NHNH2+R XC6H11NHNHR+HX\text{C}_6\text{H}_{11}\text{NHNH}_2+\text{R X}\rightarrow \text{C}_6\text{H}_{11}\text{NHNHR}+\text{HX}
This reactivity is leveraged in synthesizing hydrazine-based ligands and agrochemicals .

Deprotection Reactions

This compound is regenerated from protected derivatives like di-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylate via acid hydrolysis :
Boc NH NH C6H11HClC6H11NHNH22HCl+CO2+t BuOH\text{Boc NH NH C}_6\text{H}_{11}\xrightarrow{\text{HCl}}\text{C}_6\text{H}_{11}\text{NHNH}_2\cdot 2\text{HCl}+\text{CO}_2+\text{t BuOH}
This method ensures high purity and scalability for industrial applications .

Scientific Research Applications

Pharmaceutical Applications

Cyclohexylhydrazine dihydrochloride is primarily utilized in medicinal chemistry. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of anti-cancer agents and as intermediates in the synthesis of various pharmaceuticals.

Case Study: Anticancer Activity

A study highlighted the synthesis of cyclohexylhydrazine derivatives that exhibit significant cytotoxicity against cancer cell lines. The compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation into their mechanisms of action and efficacy .

Materials Science

The compound is also explored for its role in materials science, particularly in the synthesis of polymers and resins. Cyclohexylhydrazine derivatives can act as curing agents or hardeners in epoxy formulations.

In agriculture, this compound has been studied for its potential use as a pesticide or herbicide. Its derivatives can exhibit fungicidal and insecticidal properties, making them valuable in crop protection.

Case Study: Insecticidal Activity

Research conducted on various cyclohexylhydrazine derivatives demonstrated effective insecticidal activity against common agricultural pests. The study involved field trials where treated crops showed a significant reduction in pest populations compared to untreated controls .

Chemical Synthesis

This compound serves as an important reagent in organic synthesis. It is used to synthesize azo dyes, which are widely applied in textiles and coatings.

Synthesis Methodology

The synthesis of azo dyes using cyclohexylhydrazine involves coupling reactions with diazonium salts, leading to vibrant colorants suitable for various applications. The efficiency of this process can be influenced by factors such as pH and temperature during the reaction .

Industrial Applications

The compound finds utility in the production of rubber softeners and plasticizers, contributing to enhanced flexibility and durability of materials.

Data Table: Industrial Uses

ApplicationDescription
Rubber SoftenerImproves elasticity
PlasticizerEnhances flexibility
CoatingsProvides durability

Mechanism of Action

The mechanism of action of cyclohexylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Key Observations :

  • This compound has a higher molecular weight compared to its monohydrochloride form due to the additional HCl molecule .
  • Structural analogs like cyclobutyl- and cyclopropylhydrazine derivatives exhibit lower similarity indices (0.70–0.85), reflecting differences in ring size and reactivity .
  • Putrescine dihydrochloride, a linear diamine salt, is primarily used in analytical chemistry, unlike this compound’s role in synthetic catalysis .

Biological Activity

Cyclohexylhydrazine dihydrochloride is a compound of interest in various biological and pharmaceutical research contexts. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies that illustrate its potential applications.

This compound is derived from cyclohexylamine and is characterized by its hydrazine functional group. The synthesis typically involves the reaction of cyclohexylamine with chloramine, resulting in cyclohexylhydrazine, which can then be converted to its dihydrochloride form. The melting point of this compound is reported to be between 107-110 °C .

2.1 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives of cyclohexylhydrazine. For instance, compounds synthesized from this scaffold have shown potent antiproliferative activities against various human cancer cell lines, including HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. One study reported that a specific derivative reduced NFκB P65 levels significantly in HepG-2 cells, indicating its role in modulating inflammatory pathways associated with cancer progression .

The mechanism underlying the anticancer activity of cyclohexylhydrazine derivatives appears to involve the induction of apoptosis and cell cycle arrest. For example, one compound was shown to increase caspase-8 levels eightfold while decreasing TNF-α and VEGF levels, suggesting a dual role in promoting apoptosis and inhibiting angiogenesis .

3.1 Inhibition of Enzymatic Pathways

This compound has also been studied for its ability to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in lymphocytes. Inhibiting IMPDH can selectively suppress immune responses, making this compound a candidate for immunosuppressive therapies .

3.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of cyclohexylhydrazine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, variations in substituents on the hydrazine core have been shown to affect receptor binding affinities and selectivities, particularly concerning cannabinoid receptors .

4.1 Antiproliferative Activity Assessment

A series of cyclohexylhydrazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard treatments like thalidomide:

CompoundCell LineIC50 (µg/mL)
Compound XIVcHepG-22.03 ± 0.11
Compound XIVcPC32.51 ± 0.20
Compound XIVcMCF-70.82 ± 0.02
ThalidomideHepG-211.26 ± 0.54
ThalidomidePC314.58 ± 0.57
ThalidomideMCF-716.87 ± 0.70

This table illustrates the significant improvements in efficacy with certain derivatives compared to thalidomide, a well-known anticancer agent .

4.2 Mechanistic Insights

Additional studies have focused on the mechanistic insights into how these compounds exert their effects at the cellular level, particularly through pathways involving apoptosis and inflammation modulation.

Q & A

Q. Basic

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular ions (e.g., [M+H]+: 166.13) and retention times (r.t. 0.58 min) .
  • Melting Point Analysis : Reported mp ranges (110–114°C for hydrochloride; dec. >225°C for dihydrochloride analogs) help verify salt form and purity .
  • Purity Assessment : Commercial sources report 95–98% purity via titration or HPLC, with discrepancies resolved by cross-referencing CAS numbers (e.g., 30929-57-8 for dihydrochloride vs. 936338-86-2 for hydrochloride) .

How can researchers optimize reaction conditions when using this compound in heterocyclic compound synthesis?

Q. Advanced

  • Catalyst-free systems : Use HCl as both a proton source and catalyst in acetonitrile under blue LED light to avoid metal contamination .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in cyclocondensation reactions, while ethanol minimizes side reactions .
  • Stoichiometric adjustments : A 1.15–1.5:1 molar ratio of cyclohexylhydrazine derivatives to carbonyl substrates balances reactivity and byproduct formation .

What strategies are effective in resolving discrepancies in reported purity levels and salt forms (hydrochloride vs. dihydrochloride) of cyclohexylhydrazine derivatives?

Q. Advanced

  • CAS number verification : Confirm salt form using CAS registries (e.g., dihydrochloride: 30929-57-8; hydrochloride: 936338-86-2) to avoid misidentification .
  • Thermogravimetric Analysis (TGA) : Differentiate dihydrochloride (two HCl molecules) from hydrochloride (one HCl) via weight loss profiles during decomposition .
  • Purity reconciliation : Compare vendor data (e.g., 95% vs. 98%) with in-house HPLC analyses using ion-pairing reagents to detect trace hydrazine impurities .

How does the choice of salt form (hydrochloride vs. dihydrochloride) impact the reactivity and application of cyclohexylhydrazine derivatives in metal-free photocatalytic reactions?

Q. Advanced

  • Solubility differences : Dihydrochloride salts exhibit higher aqueous solubility, facilitating reactions in polar solvents, while hydrochloride forms are preferable in organic media .
  • Acid strength : Dihydrochloride provides a stronger acidic environment, accelerating proton-coupled electron transfer (PCET) in photocatalytic arylation .
  • Yield trade-offs : Hydrochloride forms may require additional HCl (e.g., 4.0 equiv) to match dihydrochloride reactivity, as seen in quinoxaline synthesis (45% vs. 70% yield) .

What are the recommended storage and handling practices for this compound to ensure stability?

Q. Basic

  • Storage conditions : Keep in airtight containers at 2–8°C, protected from moisture and light, to prevent decomposition .
  • Safety protocols : Follow UN 3263 guidelines for corrosive solids; use PPE (gloves, goggles) and work in fume hoods due to R34 (causes burns) and S26/37/39-45 safety codes .
  • Stability monitoring : Regularly assess via LC-MS or NMR for hydrazine degradation products, especially after long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine dihydrochloride
Reactant of Route 2
Cyclohexylhydrazine dihydrochloride

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